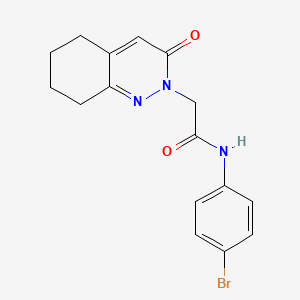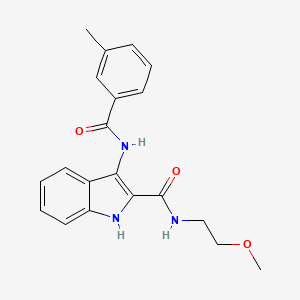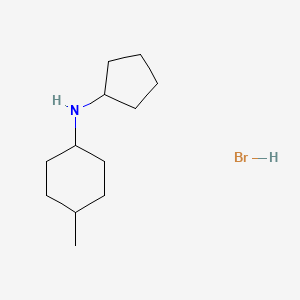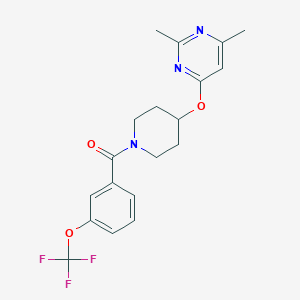
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule featuring a piperidine ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine-4-amine and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution, where the pyrimidine derivative reacts with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Trifluoromethoxy Phenyl Group: The final step involves coupling the intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions, typically using a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential biological activity. It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity due to its electron-withdrawing properties, affecting the compound’s overall pharmacokinetics and dynamics.
相似化合物的比较
Similar Compounds
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-chlorophenyl)methanone: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone imparts unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This makes it particularly interesting for applications requiring high chemical stability and specific electronic characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-10-17(24-13(2)23-12)27-15-6-8-25(9-7-15)18(26)14-4-3-5-16(11-14)28-19(20,21)22/h3-5,10-11,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLUSJAXYXOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
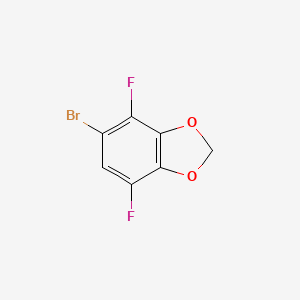
![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)
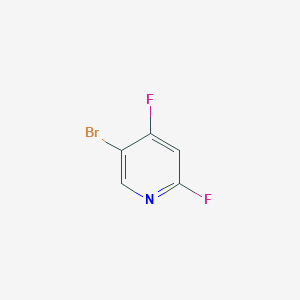
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)
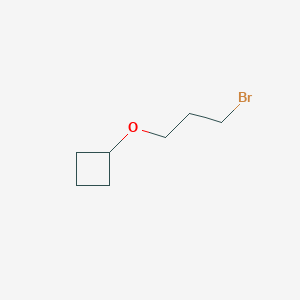
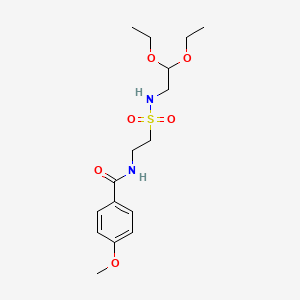
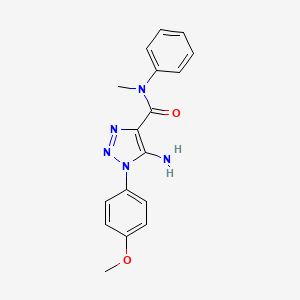
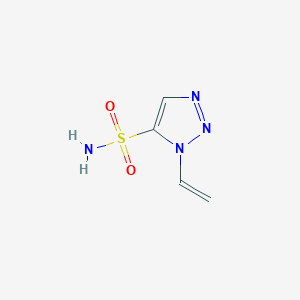
![N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2815576.png)
